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Compound of Interest

Compound Name: (1-Benzylpyrrolidin-3-yl)methanol

Cat. No.: B1336027 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound (1-Benzylpyrrolidin-3-yl)methanol, a key intermediate in the synthesis of various

pharmaceutical compounds. This document details its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for

these analyses.

Chemical Structure and Properties
Property Value

IUPAC Name (1-Benzylpyrrolidin-3-yl)methanol

CAS Number 5731-17-9

Molecular Formula C₁₂H₁₇NO

Molecular Weight 191.27 g/mol

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for (1-Benzylpyrrolidin-
3-yl)methanol.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1336027?utm_src=pdf-interest
https://www.benchchem.com/product/b1336027?utm_src=pdf-body
https://www.benchchem.com/product/b1336027?utm_src=pdf-body
https://www.benchchem.com/product/b1336027?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not publicly

available
- - -

Data not publicly

available
- - -

Data not publicly

available
- - -

Data not publicly

available
- - -

Data not publicly

available
- - -

Data not publicly

available
- - -

Data not publicly

available
- - -

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
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Chemical Shift (δ) ppm Assignment

Data not publicly available -

Data not publicly available -

Data not publicly available -

Data not publicly available -

Data not publicly available -

Data not publicly available -

Data not publicly available -

Data not publicly available -

Data not publicly available -

Data not publicly available -

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

Data not publicly available - O-H stretch (alcohol)

Data not publicly available - C-H stretch (aromatic)

Data not publicly available - C-H stretch (aliphatic)

Data not publicly available - C=C stretch (aromatic)

Data not publicly available - C-O stretch (primary alcohol)

Data not publicly available - C-N stretch (tertiary amine)

MS (Mass Spectrometry) Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Intensity (%) Assignment

191 Data not publicly available [M]⁺ (Molecular Ion)

Data not publicly available 100 Base Peak

Data not publicly available - Fragment Ion

Data not publicly available - Fragment Ion

Note: Despite extensive searches of scientific literature and chemical databases, specific,

publicly available spectroscopic data for (1-Benzylpyrrolidin-3-yl)methanol could not be

located. The tables above are structured to present the expected data based on the

compound's structure. Researchers are advised to acquire this data experimentally or through

commercial suppliers who may provide it upon request.

Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Approximately 5-10 mg of (1-Benzylpyrrolidin-3-yl)methanol is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane

(TMS) is added as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to

obtain a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and

relaxation delay.

¹³C NMR Acquisition: The carbon spectrum is acquired using proton decoupling to simplify

the spectrum to single lines for each unique carbon atom. A larger number of scans is

typically required due to the lower natural abundance of ¹³C.
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are

referenced to TMS.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: A small amount of the solid (1-Benzylpyrrolidin-3-yl)methanol is
ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin,

transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a

volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to

evaporate.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr

pellet without the sample) is recorded. The sample is then placed in the beam path, and the

sample spectrum is recorded.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid

Chromatography (LC-MS).

Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or a soft

ionization technique like Electrospray Ionization (ESI).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1336027?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

chemical structure of (1-Benzylpyrrolidin-3-yl)methanol.
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Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Chemical structure of (1-Benzylpyrrolidin-3-yl)methanol.

To cite this document: BenchChem. [Spectroscopic Profile of (1-Benzylpyrrolidin-3-
yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1336027#spectroscopic-data-of-1-benzylpyrrolidin-3-
yl-methanol-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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